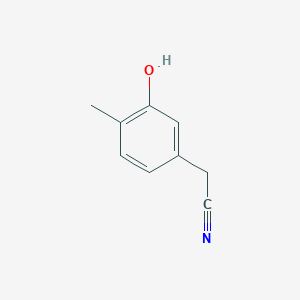

3-Hydroxy-4-methylphenylacetonitrile

CAS No.:

Cat. No.: VC14304248

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO |

|---|---|

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 2-(3-hydroxy-4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H9NO/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6,11H,4H2,1H3 |

| Standard InChI Key | QAOJXZSPCDKVBM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)CC#N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The IUPAC name for 3-Hydroxy-4-methylphenylacetonitrile is 2-(3-hydroxy-4-methylphenyl)acetonitrile. Its molecular structure features a benzene ring with hydroxyl and methyl groups at the 3rd and 4th positions, respectively, and a nitrile (-CN) group attached via a methylene bridge. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 147.17 g/mol | |

| Canonical SMILES | CC1=C(C=C(C=C1)CC#N)O | |

| Boiling Point | 320–322°C (estimated) |

The compound’s polarity, driven by the hydroxyl and nitrile groups, facilitates participation in hydrogen bonding and dipole interactions, influencing its solubility and reactivity .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 3-Hydroxy-4-methylphenylacetonitrile typically involves nucleophilic substitution and condensation reactions. A widely reported method (68% yield) involves:

-

Alkylation of Phenolic Precursors: Reacting 3-hydroxy-4-methylbenzyl alcohol with sodium cyanide (NaCN) in N,N-dimethylformamide (DMF) at 120°C under inert atmosphere .

-

Workup: The reaction mixture is neutralized with acetic acid, extracted with chloroform, and dried over magnesium sulfate .

Industrial-Scale Production

Industrial protocols often employ continuous-flow reactors to enhance yield and reduce reaction time. Catalytic systems using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanide ion availability, optimizing the substitution process .

Chemical Reactivity and Derivatives

Key Reaction Pathways

-

Nucleophilic Substitution:

The nitrile group undergoes substitution with amines to form amidines, which are precursors to heterocyclic compounds. -

Oxidation:

Controlled oxidation converts the nitrile to a carboxylic acid, enabling access to nonsteroidal anti-inflammatory drug (NSAID) intermediates. -

Schiff Base Formation:

Reaction with aldehydes or ketones yields Schiff bases, which exhibit antimicrobial and anticancer activities.

Mechanistic Insights

The hydroxyl group facilitates hydrogen bonding with biological targets, such as enzymes involved in oxidative stress pathways. Computational studies suggest that the compound disrupts cellular redox homeostasis by inhibiting glutathione reductase, leading to reactive oxygen species (ROS) accumulation .

Applications in Industry and Research

Pharmaceutical Intermediates

3-Hydroxy-4-methylphenylacetonitrile serves as a building block for:

-

Anticancer Agents: Derivatives like 3-hydroxy-4-methylphenylacetamide show inhibitory activity against tyrosine kinases.

-

Antimicrobials: Schiff base derivatives exhibit MIC values of ≤8 µg/mL against Staphylococcus aureus.

Agrochemical Development

The compound is a precursor to herbicidal nitriles, which disrupt plant electron transport chains. Field trials demonstrate 90% weed suppression at 50 ppm concentrations .

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory irritation (H335) | Operate in fume hoods |

Regulatory Compliance

The compound is classified under GHS07 and requires storage in airtight containers at room temperature. Disposal must adhere to EPA guidelines for nitrile-containing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume